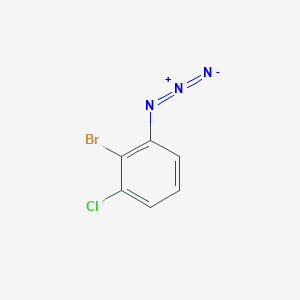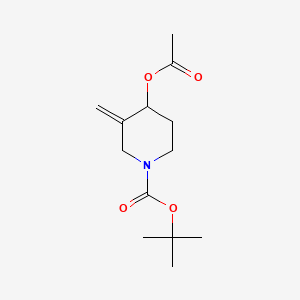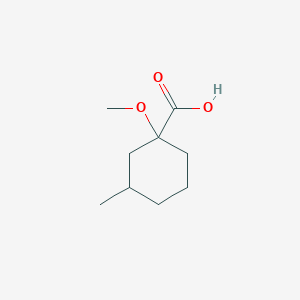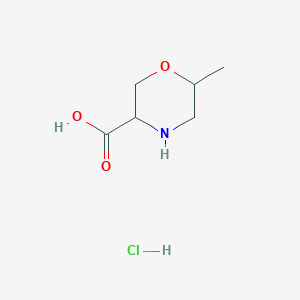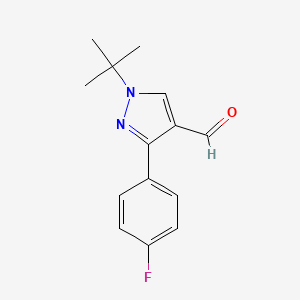
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd ist eine chemische Verbindung, die zur Pyrazol-Familie gehört. Sie zeichnet sich durch das Vorhandensein einer tert-Butylgruppe, einer Fluorphenylgruppe und eines Pyrazolrings mit einer Aldehydfunktionalität aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Fluorbenzaldehyd mit tert-Butylhydrazin in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem Lösungsmittel wie Ethylacetat und Wasser unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung geeigneter Reinigungsverfahren, um die Verbindung in hoher Ausbeute und Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Substitution: Die Fluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Methanol für nucleophile aromatische Substitution.
Wichtigste gebildete Produkte
Oxidation: 1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbonsäure.
Reduktion: 1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-methanol.
Substitution: Verschiedene substituierte Pyrazol-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Als potenzieller Leitverbindung für die Entwicklung neuer Therapeutika untersucht.
Industrie: Bei der Entwicklung neuartiger Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd ist noch nicht vollständig geklärt, es wird jedoch vermutet, dass er mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Zum Beispiel kann er in biologischen Systemen bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen beobachteten biologischen Wirkungen führt. Weitere Forschung ist erforderlich, um die genauen molekularen Mechanismen zu entschlüsseln.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-5-amin .
- 1-(4-Fluorphenyl)-3-methyl-1H-pyrazol-5-amin .
- 3-tert-Butyl-1-(4-Methoxyphenyl)-1H-pyrazol-5-amin .
- 3-tert-Butyl-1-Phenyl-1H-pyrazol-5-amin .
Einzigartigkeit
1-tert-Butyl-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd ist einzigartig durch das Vorhandensein sowohl einer Fluorphenylgruppe als auch einer Aldehydfunktionalität am Pyrazolring. Diese Kombination von Strukturmerkmalen verleiht ihm eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität, was ihn zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H15FN2O |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15FN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
InChI-Schlüssel |
KLOHJLRGNMGFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


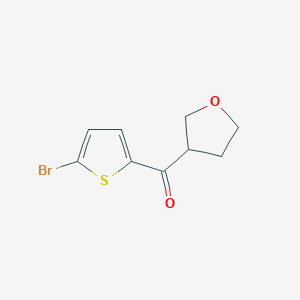
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

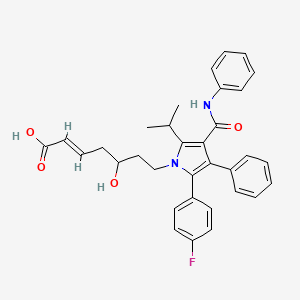
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
